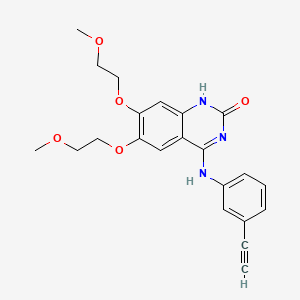
2-Hydroxyerlotinib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyerlotinib is a derivative of erlotinib, a well-known epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. Erlotinib is primarily used in the treatment of non-small cell lung cancer and pancreatic cancer
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyerlotinib involves the hydroxylation of erlotinib. One common method includes the use of hydroxylating agents such as hydrogen peroxide or other oxidizing agents under controlled conditions . The reaction typically requires a catalyst and is carried out in an organic solvent at a specific temperature to ensure the selective addition of the hydroxyl group to the erlotinib molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyerlotinib can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to other functional groups such as amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
2-Hydroxyerlotinib has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its therapeutic potential in treating various cancers and other diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Mechanism of Action
2-Hydroxyerlotinib exerts its effects by inhibiting the intracellular phosphorylation of tyrosine kinase associated with the epidermal growth factor receptor (EGFR). This inhibition disrupts the signaling pathways involved in cell growth, differentiation, and survival, leading to the suppression of tumor growth and proliferation . The hydroxyl group may enhance its binding affinity or alter its interaction with the target receptor, potentially leading to improved efficacy or reduced side effects .
Comparison with Similar Compounds
Similar Compounds
Erlotinib: The parent compound, used in cancer treatment.
Gefitinib: Another EGFR tyrosine kinase inhibitor with similar applications.
Osimertinib: A third-generation EGFR inhibitor with improved efficacy against certain mutations
Uniqueness
2-Hydroxyerlotinib is unique due to the presence of the hydroxyl group, which may confer distinct pharmacological properties. This modification can potentially enhance its therapeutic effects, reduce resistance, or improve its safety profile compared to other EGFR inhibitors .
Properties
Molecular Formula |
C22H23N3O5 |
|---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
4-(3-ethynylanilino)-6,7-bis(2-methoxyethoxy)-1H-quinazolin-2-one |
InChI |
InChI=1S/C22H23N3O5/c1-4-15-6-5-7-16(12-15)23-21-17-13-19(29-10-8-27-2)20(30-11-9-28-3)14-18(17)24-22(26)25-21/h1,5-7,12-14H,8-11H2,2-3H3,(H2,23,24,25,26) |
InChI Key |
SPIIJDKCIZIHNE-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)C(=NC(=O)N2)NC3=CC=CC(=C3)C#C)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



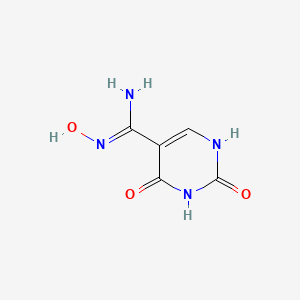
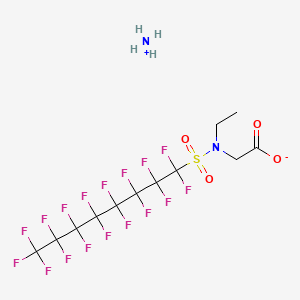
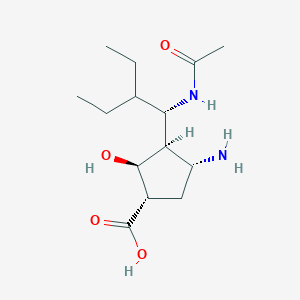

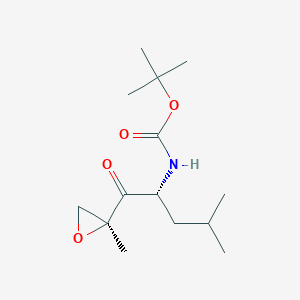



![2-[bromo(difluoro)methyl]-4-methoxy-1H-benzimidazole](/img/structure/B15290292.png)

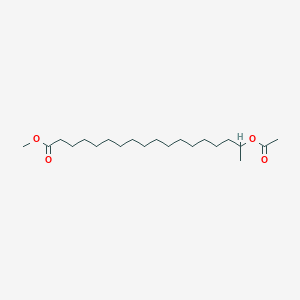

![4-(1-Methyl-4-piperidinyl)-4H-benzo[4,5]cyclohepta[1,2-b]thiophene-4-ol](/img/structure/B15290328.png)
